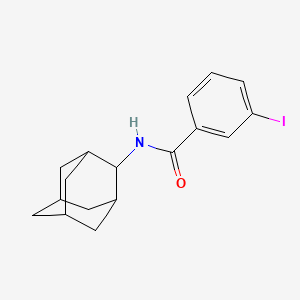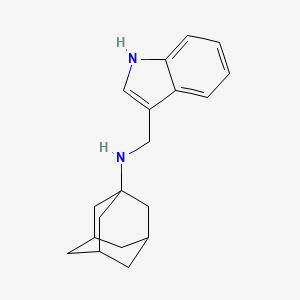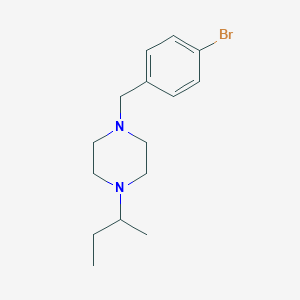
N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea, commonly known as BDF-8634, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It was first synthesized in 2008 by a team of researchers from Boehringer Ingelheim Pharma GmbH & Co. KG in Germany. Since then, BDF-8634 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
BDF-8634 is a selective inhibitor of the protein kinase CK2, which plays a key role in cell growth and proliferation. By inhibiting CK2, BDF-8634 can block the growth of cancer cells and reduce inflammation. CK2 has also been implicated in the pathogenesis of neurodegenerative diseases, and BDF-8634 may have potential therapeutic applications in this area.
Biochemical and Physiological Effects:
BDF-8634 has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. BDF-8634 has also been shown to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and blocking pain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDF-8634 is its selectivity for CK2, which makes it a useful tool for studying the role of this protein kinase in various biological processes. However, one limitation of BDF-8634 is its relatively low potency compared to other CK2 inhibitors. This may limit its use in certain experiments where higher potency is required.
Zukünftige Richtungen
There are several potential future directions for research on BDF-8634. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, further research is needed to optimize the synthesis and potency of BDF-8634 for use in various biological assays.
Synthesemethoden
The synthesis of BDF-8634 involves the reaction of 4-bromoaniline and 2,4-difluoroaniline with urea in the presence of a catalyst. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BDF-8634 has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BDF-8634 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWIFLZCJLYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)
![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)

![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)

![(2R*,6S*)-4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5119499.png)
![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)

![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)